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Abstract
Quabodepistat (formerly OPC-167832) is a promising, orally bioavailable, small molecule in

clinical development for the treatment of tuberculosis (TB). It belongs to the 3,4-

dihydrocarbostyril derivative class of compounds and exhibits potent bactericidal activity

against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Its

novel mechanism of action, targeting the essential enzyme decaprenylphosphoryl-β-D-ribose

2'-oxidase (DprE1), makes it a valuable candidate for new combination therapies aimed at

shortening and simplifying TB treatment regimens. This document provides a comprehensive

overview of the chemical structure, physicochemical properties, mechanism of action,

preclinical and clinical data, and key experimental methodologies related to Quabodepistat.

Chemical Structure and Properties
Quabodepistat is a synthetic compound with a complex chemical structure. Its identity and

fundamental properties are summarized below.
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Property Value Reference(s)

IUPAC Name

5-[[(3R,4R)-1-(4-chloro-2,6-

difluorophenyl)-3,4-

dihydroxypiperidin-4-

yl]methoxy]-8-fluoro-3,4-

dihydro-1H-quinolin-2-one

[1]

CAS Number 1883747-71-4 [2][3]

Molecular Formula C₂₁H₂₀ClF₃N₂O₄ [1][2]

Molecular Weight 456.84 g/mol [1][3]

Appearance Solid [3]

Solubility
Soluble in DMSO (180 mg/mL

with ultrasonication)
[3]

InChIKey
XZISSTDXPBUCJA-

DYESRHJHSA-N
[1][2]

SMILES

C1CC(=O)NC2=C(C=CC(=C2

1)OC[C@@]3(CCN(C[C@H]3

O)C4=C(C=C(C=C4F)Cl)F)O)

F

[1]

Mechanism of Action: Inhibition of DprE1
Quabodepistat exerts its antimycobacterial effect by targeting decaprenylphosphoryl-β-D-

ribose 2'-oxidase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall.[4][5]

[6] DprE1 is a flavoenzyme that catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose

(DPR) to decaprenylphosphoryl-β-D-2'-keto-erythro-pentose (DPX). This is a vital step in the

biosynthetic pathway of decaprenylphosphoryl-D-arabinofuranose (DPA), the sole

arabinofuranosyl donor for the synthesis of arabinogalactan and lipoarabinomannan, which are

essential components of the M. tuberculosis cell wall.[5][7] By inhibiting DprE1, Quabodepistat
disrupts the formation of these critical cell wall structures, leading to bacterial cell death.[4]
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Mycobacterial Cell Wall Synthesis Pathway

Inhibition by Quabodepistat

Decaprenylphosphoryl-β-D-ribose (DPR) Decaprenylphosphoryl-β-D-2'-keto-erythro-pentose (DPX)
 DprE1 (Oxidation)

Decaprenylphosphoryl-D-arabinofuranose (DPA)
 DprE2 (Reduction)

Arabinogalactan & Lipoarabinomannan Mycobacterial Cell Wall IntegrityQuabodepistat DprE1 Enzyme

Inhibition

Click to download full resolution via product page

Figure 1: Mechanism of action of Quabodepistat in the mycobacterial cell wall synthesis
pathway.

Preclinical and Clinical Data
Quabodepistat has demonstrated potent activity in a range of preclinical models and is

currently undergoing clinical evaluation.

In Vitro Activity
Parameter Value (µM) Reference(s)

DprE1 Inhibition (IC₅₀) 0.258 [3][8]
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M. tuberculosis Strain MIC Range (µg/mL) Reference(s)

H37Rv (Lab Strain) 0.0005 [8]

Kurono (Lab Strain) 0.0005 [8]

Drug-Susceptible Clinical

Isolates
0.00024 - 0.002 [4]

Multidrug-Resistant (MDR)

Isolates
0.00024 - 0.002 [4]

Extensively Drug-Resistant

(XDR) Isolates
0.00024 - 0.002 [4]

Intracellular Activity (IC₉₀
in µg/mL)

Value Reference(s)

H37Rv 0.0048 [8]

Kurono 0.0027 [8]

In Vivo Efficacy in Mouse Models
In a mouse model of chronic tuberculosis, Quabodepistat demonstrated potent bactericidal

activity, with a dose-dependent reduction in lung colony-forming units (CFU).[8][9] Significant

efficacy was observed at doses as low as 0.625 mg/kg.[9]
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Parameter Observation Reference(s)

Monotherapy Efficacy

Dose-dependent decrease in

lung CFU from 0.625 mg/kg to

2.5 mg/kg.

[8]

Combination Therapy with

Delamanid

Superior efficacy compared to

the standard of care regimen

(rifampicin + isoniazid +

pyrazinamide + ethambutol).

[4]

Combination Therapy with

other agents

Exhibited significant

combination effects with

delamanid, bedaquiline, or

levofloxacin.

[9]

Pharmacokinetics
Species

Dose Range
(mg/kg)

tₘₐₓ (h) t₁/₂ (h)
Key
Findings

Reference(s
)

Mouse 0.625 - 10 0.5 - 1.0 1.3 - 2.1

Dose-

dependent

Cₘₐₓ and

AUC; lung

distribution

~2x higher

than plasma.

[8]

Human
30 mg (in

combination)
~3 12.3 - 15.2

Co-

administratio

n with

bedaquiline

slightly

shortens the

elimination

half-life.

[7]

Clinical Trials
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Quabodepistat has completed Phase 1 and is currently in Phase 2 clinical trials.[10][11] Early

bactericidal activity (EBA) studies have shown that a 30 mg daily dose is a candidate for further

evaluation.[7] In combination with delamanid and bedaquiline, Quabodepistat was found to be

safe, well-tolerated, and demonstrated robust early bactericidal activity in adults with drug-

susceptible pulmonary tuberculosis.[7] Interim data from a Phase 2b/c trial suggest that a four-

month regimen of Quabodepistat in combination with delamanid and bedaquiline may have

similar efficacy to the standard six-month four-drug regimen.[12]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are representative methodologies for key assays used in the evaluation of

Quabodepistat.

DprE1 Inhibition Assay (Representative Protocol)
This protocol describes a method to determine the in vitro inhibitory activity of Quabodepistat
against the DprE1 enzyme.
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Preparation

Assay Execution

Detection & Analysis

Prepare Reagents:
- Recombinant DprE1

- DPR Substrate
- Quabodepistat (serial dilutions)

- Assay Buffer
- Detection Reagent

Incubate DprE1 with Quabodepistat

Initiate reaction by adding DPR substrate

Incubate at 37°C

Stop the reaction

Measure product formation or substrate depletion
(e.g., fluorescence, radioactivity)

Calculate % inhibition and determine IC₅₀

Click to download full resolution via product page

Figure 2: Workflow for a DprE1 enzymatic inhibition assay.
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Methodology:

Reagent Preparation:

Recombinant M. tuberculosis DprE1 is purified.

A stock solution of decaprenylphosphoryl-β-D-ribose (DPR) is prepared.

Serial dilutions of Quabodepistat are prepared in an appropriate solvent (e.g., DMSO).

An assay buffer (e.g., phosphate-buffered saline with a suitable detergent) is prepared.

A detection reagent is prepared (this will vary depending on the detection method, e.g., a

fluorescent probe that reacts with a product of the enzymatic reaction).

Assay Procedure:

In a microplate, DprE1 enzyme is pre-incubated with varying concentrations of

Quabodepistat for a defined period (e.g., 15-30 minutes) at room temperature.

The enzymatic reaction is initiated by the addition of the DPR substrate.

The reaction mixture is incubated at 37°C for a specific time (e.g., 30-60 minutes).

The reaction is terminated, for example, by the addition of a quenching agent or by heat

inactivation.

Detection and Analysis:

The amount of product formed or substrate consumed is quantified. This can be achieved

through various methods, such as measuring the fluorescence of a reporter molecule, or

by using radiolabeled substrates and quantifying radioactivity.

The percentage of inhibition for each Quabodepistat concentration is calculated relative

to a no-drug control.

The IC₅₀ value, the concentration of Quabodepistat that inhibits 50% of the enzyme's

activity, is determined by plotting the percent inhibition against the log of the inhibitor
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concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination
(Representative Protocol)
This protocol outlines the determination of the minimum inhibitory concentration of

Quabodepistat against M. tuberculosis using a broth microdilution method.

Preparation

Inoculation & Incubation

Readout & Interpretation

Prepare a mid-log phase culture of M. tuberculosis

Adjust the culture to a standardized turbidity (e.g., 0.5 McFarland)

Inoculate each well with the standardized bacterial suspension

Prepare serial dilutions of Quabodepistat in a 96-well plate

Incubate the plate at 37°C for 7-14 days

Visually inspect for bacterial growth or use a growth indicator (e.g., resazurin)

The MIC is the lowest concentration of Quabodepistat with no visible growth

Click to download full resolution via product page
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Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

Preparation:

M. tuberculosis is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth

supplemented with OADC) to the mid-logarithmic phase of growth.

The bacterial culture is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

In a 96-well microtiter plate, two-fold serial dilutions of Quabodepistat are prepared in the

culture medium.

Inoculation and Incubation:

Each well containing the drug dilution is inoculated with the standardized bacterial

suspension.

Positive (no drug) and negative (no bacteria) control wells are included.

The plate is sealed and incubated at 37°C in a humidified atmosphere for 7 to 14 days.

MIC Determination:

After incubation, the wells are visually inspected for turbidity, indicating bacterial growth.

Alternatively, a growth indicator such as resazurin can be added, which changes color in

the presence of viable bacteria.

The MIC is defined as the lowest concentration of Quabodepistat that completely inhibits

visible growth of the bacteria.

In Vivo Efficacy in a Chronic Mouse Model of
Tuberculosis (Representative Protocol)
This protocol provides a general framework for assessing the in vivo efficacy of Quabodepistat
in a mouse model of chronic TB infection.
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Methodology:

Infection:

Female BALB/c mice are infected with a low dose of M. tuberculosis H37Rv via aerosol

exposure to establish a chronic infection in the lungs.

Treatment:

Treatment is initiated several weeks post-infection when a stable, chronic bacterial load is

established in the lungs.

Mice are randomized into treatment groups, including a vehicle control group, a positive

control group (e.g., standard TB drug regimen), and groups receiving different doses of

Quabodepistat.

Quabodepistat is administered orally (e.g., by gavage) daily or five times a week for a

specified duration (e.g., 4-8 weeks).

Efficacy Assessment:

At various time points during and after treatment, subsets of mice from each group are

euthanized.

The lungs and spleens are aseptically removed, homogenized, and serial dilutions of the

homogenates are plated on a suitable solid medium (e.g., Middlebrook 7H11 agar).

The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units

(CFU) is counted.

Efficacy is determined by comparing the reduction in the log₁₀ CFU in the organs of

treated mice to that of the vehicle control group.

Conclusion
Quabodepistat is a potent, novel antitubercular agent with a distinct mechanism of action that

addresses the critical need for new drugs to combat tuberculosis, particularly drug-resistant

strains. Its strong preclinical profile and promising early clinical data, especially in combination

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b609758?utm_src=pdf-body
https://www.benchchem.com/product/b609758?utm_src=pdf-body
https://www.benchchem.com/product/b609758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


with other new anti-TB drugs, highlight its potential to contribute to shorter, safer, and more

effective treatment regimens. Further clinical investigation is warranted to fully elucidate its role

in the future of tuberculosis therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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